molecular formula C10H19N3O2 B12315280 tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate

tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate

Cat. No.: B12315280
M. Wt: 213.28 g/mol
InChI Key: MKUXUJGTYKATFM-UHFFFAOYSA-N
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Description

tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a carbamimidoyl group, and a cyclopropylmethyl group.

Preparation Methods

The synthesis of tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable carbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of proteases, which are enzymes involved in protein degradation, thereby affecting cell growth and proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropyl-2-iminoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H3,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXUJGTYKATFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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